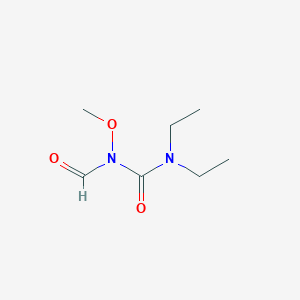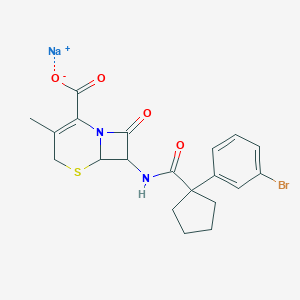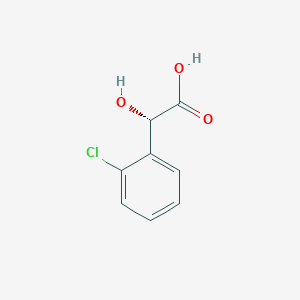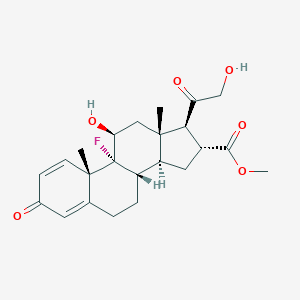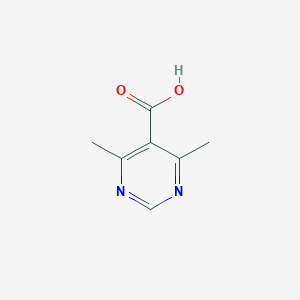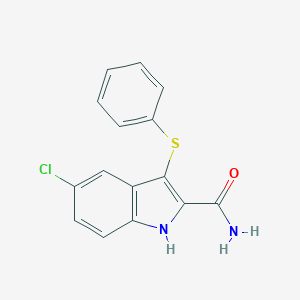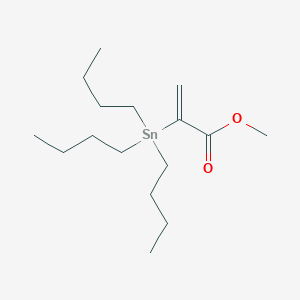
2-Propenoic acid, 2-(tributylstannyl)-, methyl ester
Übersicht
Beschreibung
2-Propenoic acid, 2-(tributylstannyl)-, methyl ester, also known as MTBE, is a colorless and flammable liquid with a sweet odor. It is a volatile organic compound (VOC) that is widely used as a fuel additive and in the production of high-octane gasoline. MTBE is a derivative of propene and is produced by the reaction of methanol and isobutylene in the presence of an acid catalyst. It is a highly reactive compound and has been used in a variety of applications, including the synthesis of pharmaceuticals, pesticides, and other chemicals.
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications of Caffeic Acid Phenethyl Ester in Inflammation and Cancer
Caffeic acid phenethyl ester (CAPE), a bioactive polyphenolic ester derived from propolis extract, shows promise in therapeutic applications against inflammation and cancer. Its molecular targets include transcription factors such as NF-κB, TNF-α, and IL-6, suggesting its potential in clinical studies to explore toxicities and therapeutic benefits (Murtaza et al., 2014).
Jasmonic Acid and Its Derivatives for Drug and Nutraceutical Applications
Jasmonic acid and its derivatives, being plant stress hormones, have shown significant promise in medicinal chemistry. Their synthesis, usage, and biological activities highlight their potential as drugs and prodrugs, suggesting directions for future research and development in therapeutics (Ghasemi Pirbalouti et al., 2014).
Environmental Behavior of Parabens
Parabens, esters of para-hydroxybenzoic acid, commonly used as preservatives, have been studied for their occurrence, fate, and behavior in aquatic environments. Despite their biodegradability, they persist in surface water and sediments, highlighting the need for further studies on their toxicity and environmental impact (Haman et al., 2015).
Pharmacological Importance of Caffeic Acid Phenethyl Ester
The pharmacological importance of CAPE, particularly in relation to its anti-inflammatory, neuroprotective, hepatoprotective, and cardioprotective effects, is significant. Despite its effectiveness in vitro and in vivo, further investigation in clinical trials is encouraged to understand its full therapeutic potential (Tolba et al., 2013).
Biotechnological Routes from Lactic Acid
The use of lactic acid derived from biomass for producing various chemicals demonstrates the potential of biotechnological routes in green chemistry. Lactic acid serves as a feedstock for synthesizing pyruvic acid, acrylic acid, and lactate ester, among others, showcasing the versatility of biotechnological processes in utilizing renewable resources for chemical production (Gao et al., 2011).
Eigenschaften
IUPAC Name |
methyl 2-tributylstannylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5O2.3C4H9.Sn/c1-3-4(5)6-2;3*1-3-4-2;/h1H2,2H3;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBHRHOGMCLJFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(=C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449864 | |
| Record name | 2-Propenoic acid, 2-(tributylstannyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propenoic acid, 2-(tributylstannyl)-, methyl ester | |
CAS RN |
124582-37-2 | |
| Record name | 2-Propenoic acid, 2-(tributylstannyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


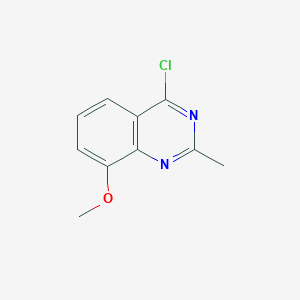
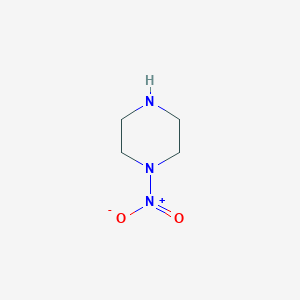
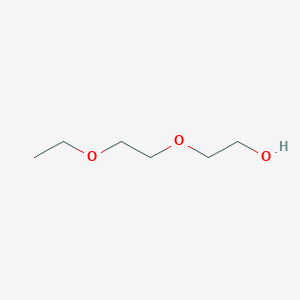
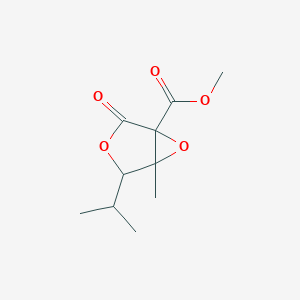
![[(2R,3R,5R)-3-Benzoyloxy-4,4-difluoro-5-hydroxyoxolan-2-yl]methyl benzoate](/img/structure/B131169.png)
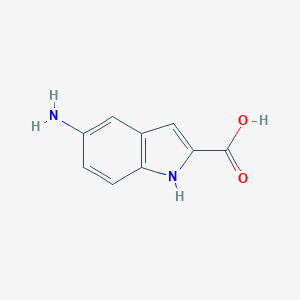
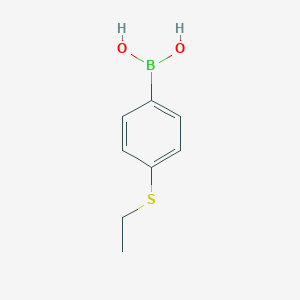
![(S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde](/img/structure/B131183.png)
